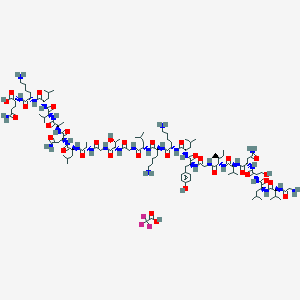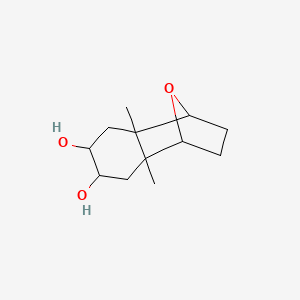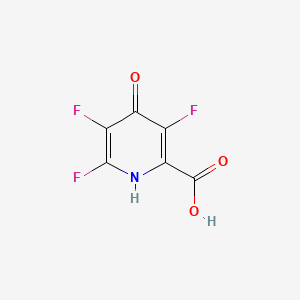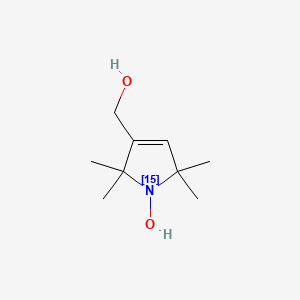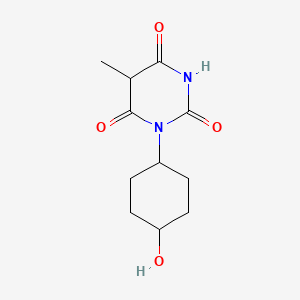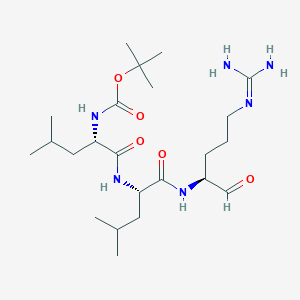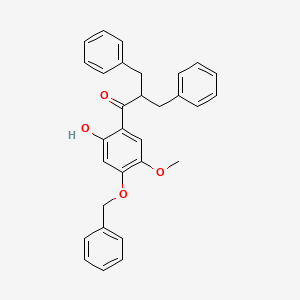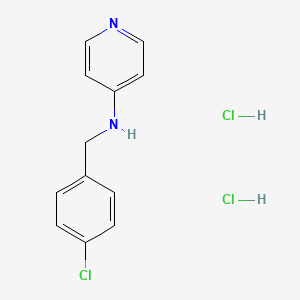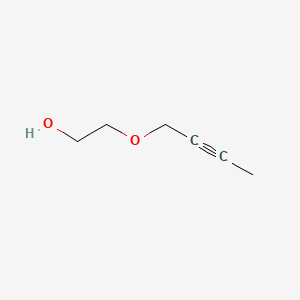
2-(2-Butynyloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butynyloxy)ethanol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a hydroxyl group (-OH) and a butynyloxy group (-OCH2C≡CH), making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Butynyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium hydroxide or sodium hydroxide can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(2-Butynyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the butynyloxy group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), p-toluenesulfonyl chloride (TsCl)
Major Products Formed
Oxidation: Formation of 2-(2-Butynyloxy)acetaldehyde or 2-(2-Butynyloxy)acetic acid
Reduction: Formation of 2-(2-Butenyloxy)ethanol or 2-(2-Butyloxy)ethanol
Substitution: Formation of 2-(2-Butynyloxy)ethyl chloride or 2-(2-Butynyloxy)ethyl tosylate
科学的研究の応用
2-(2-Butynyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 2-(2-Butynyloxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The butynyloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that can modify biological molecules.
類似化合物との比較
2-(2-Butynyloxy)ethanol can be compared with other similar compounds such as:
2-Butoxyethanol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
2-Methoxyethanol: Contains a methoxy group instead of a butynyloxy group, resulting in different reactivity and applications.
2-Ethoxyethanol: Similar to this compound but with an ethoxy group, leading to variations in physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in scientific research and industrial applications continues to be explored, highlighting its importance in modern chemistry.
特性
CAS番号 |
38644-91-6 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2-but-2-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h7H,4-6H2,1H3 |
InChIキー |
KHDHRQQCJWASRH-UHFFFAOYSA-N |
正規SMILES |
CC#CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
